1-(4-Methoxyphenyl)-1,4-diazepane
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Overview
Description
1-(4-Methoxyphenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a methoxy group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1,4-diazepane typically involves the reaction of 4-methoxybenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-hydroxyphenyl)-1,4-diazepane.
Reduction: The compound can be reduced to remove the methoxy group, resulting in 1-phenyl-1,4-diazepane.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), or alkyl halides (R-X) in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-(4-Hydroxyphenyl)-1,4-diazepane
Reduction: 1-Phenyl-1,4-diazepane
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-(4-Methoxyphenyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,4-diazepane: Lacks the methoxy group, resulting in different chemical and biological properties.
1-(4-Hydroxyphenyl)-1,4-diazepane: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: A related compound with a different heterocyclic structure.
Uniqueness
1-(4-Methoxyphenyl)-1,4-diazepane is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and potential applications. This functional group can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-3-11(4-6-12)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQONMMZWDHCWAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868063-60-9 |
Source
|
Record name | 1-(4-methoxyphenyl)-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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